4-Formamidobenzoic acid
Overview
Description
4-Formamidobenzoic acid is an organic compound with the molecular formula C8H7NO3. It is a derivative of benzoic acid, where a formamido group (-NHCHO) is attached to the para position of the benzene ring. This compound is known for its white to off-white solid appearance and has a melting point of 250-252°C . It is primarily used in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Formamidobenzoic acid can be synthesized through several methods. One common approach involves the reaction of 4-aminobenzoic acid with formic acid or formic anhydride. The reaction typically proceeds under mild heating conditions to facilitate the formation of the formamido group.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of catalytic processes to enhance yield and efficiency. For instance, the reaction of 4-aminobenzoic acid with formic acid in the presence of a catalyst such as sulfuric acid can be employed. The reaction mixture is heated to around 100-120°C, and the product is then purified through recrystallization .
Chemical Reactions Analysis
Types of Reactions: 4-Formamidobenzoic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 4-nitrobenzoic acid using oxidizing agents like potassium permanganate.
Reduction: The formamido group can be reduced to an amino group using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the formamido group directs incoming electrophiles to the ortho and para positions on the benzene ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles such as bromine or nitric acid in the presence of a catalyst like iron(III) chloride.
Major Products Formed:
Oxidation: 4-Nitrobenzoic acid.
Reduction: 4-Aminobenzoic acid.
Substitution: Various substituted benzoic acids depending on the electrophile used.
Scientific Research Applications
4-Formamidobenzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and dyes.
Biology: The compound is utilized in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It serves as a precursor in the synthesis of drugs with antimicrobial and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 4-formamidobenzoic acid involves its interaction with specific molecular targets. In biological systems, it can inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The formamido group plays a crucial role in these interactions by forming hydrogen bonds with amino acid residues in the enzyme’s active site .
Comparison with Similar Compounds
4-Aminobenzoic acid: Similar structure but with an amino group instead of a formamido group.
4-Nitrobenzoic acid: Contains a nitro group instead of a formamido group.
4-Hydroxybenzoic acid: Features a hydroxyl group in place of the formamido group.
Uniqueness: 4-Formamidobenzoic acid is unique due to the presence of the formamido group, which imparts distinct chemical reactivity and biological activity. This group allows the compound to participate in specific hydrogen bonding interactions, making it valuable in the synthesis of pharmaceuticals and other biologically active molecules .
Properties
IUPAC Name |
4-formamidobenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO3/c10-5-9-7-3-1-6(2-4-7)8(11)12/h1-5H,(H,9,10)(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBCGPWAZRMLTKF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)NC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60283150 | |
Record name | 4-(formylamino)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60283150 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28533-43-9 | |
Record name | 28533-43-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30096 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-(formylamino)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60283150 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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